N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide is an organic compound with the molecular formula and a molecular weight of approximately 275.39 g/mol. This compound features a norbornene structure, which is a bicyclic compound, and contains two carboximide functional groups. Its unique structure provides specific chemical properties that are beneficial in various applications, particularly in organic synthesis and as a reagent in
The synthesis of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide typically involves the following steps:
This method allows for the efficient production of the compound while maintaining high yields and purity .
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide has several applications across different fields:
Studies on interaction mechanisms involving N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide primarily focus on its reactivity with other chemical species during synthetic processes. The interactions with various nucleophiles and electrophiles have been documented, showcasing its versatility as a coupling agent and reagent in organic chemistry.
Several compounds share structural similarities with N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide. Notable examples include:
Compound Name | Structure Type | Key Features |
---|---|---|
N-Hydroxy-5-norbornene-2,3-dicarboximide | Hydroxy derivative | Used as a coupling agent for peptide synthesis |
5-Norbornene-2,3-dicarboximide | Parent compound | Lacks the ethylhexyl group but shares core structure |
MGK-264 (N-Octyl bicycloheptene dicarboximide) | Synergist | Commonly used in pesticide formulations |
The uniqueness of N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide lies in its combination of the bulky ethylhexyl group with the reactive dicarboximide functionality. This configuration enhances its solubility and reactivity compared to similar compounds, making it particularly effective for specific applications such as organic synthesis and agrochemicals.
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